Cas no 1707375-94-7 ((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)

(4-Fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine is a fluorinated triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,2,4-triazole core substituted with a 4-fluorophenyl group and a 3-(trifluoromethyl)phenyl moiety, enhancing its binding affinity and metabolic stability. The presence of fluorine atoms contributes to improved lipophilicity and bioavailability, making it a promising scaffold for drug discovery. This compound may serve as an intermediate in the synthesis of bioactive molecules targeting neurological or inflammatory pathways. Its well-defined chemical properties and synthetic versatility support its use in structure-activity relationship studies and lead optimization efforts.
(4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine structure
1707375-94-7 structure
商品名:(4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine
CAS番号:1707375-94-7
MF:C16H12F4N4
メガワット:336.286896705627
CID:5191265

(4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine 化学的及び物理的性質

名前と識別子

    • (4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine
    • インチ: 1S/C16H12F4N4/c17-12-6-4-9(5-7-12)13(21)15-22-14(23-24-15)10-2-1-3-11(8-10)16(18,19)20/h1-8,13H,21H2,(H,22,23,24)
    • InChIKey: DFWOFQRFJNEAGN-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(F)C=C1)(C1N=C(C2=CC=CC(C(F)(F)F)=C2)NN=1)N

(4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508775-1g
(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine
1707375-94-7 97%
1g
$480 2022-09-29

(4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine 関連文献

(4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamineに関する追加情報

Compound Introduction: (4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine and CAS No. 1707375-94-7

The compound with the CAS number 1707375-94-7 and the systematic name (4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of both fluorine and trifluoromethyl substituents in its aromatic rings imparts distinct electronic properties, making it a promising candidate for drug design and development.

In recent years, there has been a growing interest in the synthesis and characterization of heterocyclic compounds that incorporate nitrogen-containing rings. Among these, 1,2,4-triazole derivatives have shown remarkable promise in various pharmacological contexts. The specific structure of this compound, featuring a triazole ring connected to a benzylamine moiety, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

The (4-fluorophenyl) group in the molecule contributes to its lipophilicity and metabolic stability, which are critical factors in drug design. Fluoro substitution is well-documented for enhancing binding affinity and reducing metabolic degradation, making this compound an attractive scaffold for further medicinal chemistry exploration. Additionally, the [5-[3-(trifluoromethyl)phenyl] moiety introduces further complexity, potentially influencing both the electronic distribution and steric properties of the molecule.

Recent studies have highlighted the importance of trifluoromethyl groups in pharmaceuticals due to their ability to modulate receptor binding and improve pharmacokinetic profiles. The combination of these substituents in this compound may lead to novel interactions with biological targets, particularly enzymes and receptors involved in disease pathways. This has prompted researchers to investigate its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole ring and attach the benzylamine moiety. These methods ensure high yield and purity, which are essential for subsequent pharmacological evaluation.

In terms of biological activity, preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. The fluorine and trifluoromethyl groups are believed to play a crucial role in modulating these interactions by influencing both electrostatic and hydrophobic interactions with the target proteins. Further investigation is warranted to elucidate its exact mechanism of action and therapeutic potential.

The development of new drugs often relies on computational modeling to predict how a molecule will interact with biological targets. Molecular docking studies have been performed on this compound using various software platforms to identify potential binding sites on target enzymes. These simulations have provided valuable insights into its binding affinity and mode of interaction, guiding further optimization efforts.

The compound's structural features also make it a valuable tool for studying structure-activity relationships (SAR) within the broader class of 1,2,4-triazole derivatives. By systematically varying substituents such as fluorine or trifluoromethyl groups, researchers can gain a deeper understanding of how these modifications affect biological activity. This information is crucial for designing next-generation compounds with improved efficacy and reduced side effects.

From a synthetic chemistry perspective, this compound serves as an excellent example of how functional group interplay can lead to complex molecular architectures with desirable properties. The integration of fluorine-containing aromatic rings with heterocyclic systems offers unique opportunities for drug discovery innovation. Future research may explore alternative synthetic routes that enhance scalability while maintaining high selectivity.

The growing body of literature on fluorinated heterocycles underscores their importance in modern drug discovery programs. Compounds like this one exemplify how strategic incorporation of fluorine can enhance pharmacological properties without significantly increasing molecular weight or complexity. This approach aligns well with current trends toward developing more potent yet less toxic therapeutic agents.

In conclusion, (4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine (CAS No. 1707375-94-7) represents a promising candidate for further pharmaceutical development due to its unique structural features and preliminary biological activity. Its synthesis highlights advances in organic chemistry techniques while offering insights into potential therapeutic applications through computational modeling studies.

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